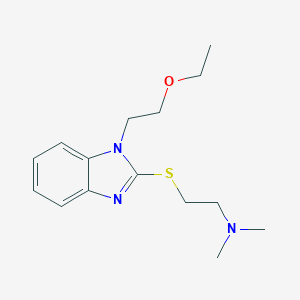
3-methoxy-N-(2-propyl-2H-tetraazol-5-yl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(2-propyl-2H-tetraazol-5-yl)-2-naphthamide, also known as MPTN, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of tetrazole-based derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-propyl-2H-tetraazol-5-yl)-2-naphthamide is not fully understood. However, studies have suggested that this compound exerts its biological activities through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been reported to interact with DNA and induce DNA damage, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9, which are involved in the regulation of programmed cell death. This compound has also been reported to inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease. Moreover, this compound possesses anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
3-methoxy-N-(2-propyl-2H-tetraazol-5-yl)-2-naphthamide has several advantages for lab experiments, such as its high purity and good yield. However, this compound has some limitations, including its low solubility in water, which may limit its use in certain experiments. Additionally, this compound is a relatively new compound, and further studies are needed to fully understand its biological activities and potential therapeutic applications.
Future Directions
There are several future directions for the research on 3-methoxy-N-(2-propyl-2H-tetraazol-5-yl)-2-naphthamide. Firstly, more studies are needed to elucidate the mechanism of action of this compound, which will help in the development of more potent derivatives. Secondly, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which will help in the development of effective therapeutic strategies. Thirdly, the potential of this compound as a therapeutic agent for other diseases, such as diabetes and cardiovascular diseases, should be explored. Finally, the development of new synthesis methods for this compound and its derivatives may lead to the discovery of more potent and effective compounds.
Conclusion:
In conclusion, this compound is a novel compound that has shown promise in various therapeutic applications. Its cytotoxicity against cancer cells, inhibition of acetylcholinesterase, and anti-inflammatory properties make it a potential candidate for the treatment of cancer, Alzheimer's disease, and inflammation. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of 3-methoxy-N-(2-propyl-2H-tetraazol-5-yl)-2-naphthamide involves the reaction of 3-methoxy-2-naphthoic acid with propylamine and sodium azide, followed by reduction with hydrogen gas and palladium on carbon catalyst. The final product is obtained after recrystallization from ethanol. This method has been reported to yield this compound in good purity and yield.
Scientific Research Applications
3-methoxy-N-(2-propyl-2H-tetraazol-5-yl)-2-naphthamide has been investigated for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. Studies have shown that this compound exhibits cytotoxicity against cancer cells and induces apoptosis through the activation of caspase-3 and caspase-9. Moreover, this compound has been reported to inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C16H17N5O2 |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
3-methoxy-N-(2-propyltetrazol-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C16H17N5O2/c1-3-8-21-19-16(18-20-21)17-15(22)13-9-11-6-4-5-7-12(11)10-14(13)23-2/h4-7,9-10H,3,8H2,1-2H3,(H,17,19,22) |
InChI Key |
NRLFBJUNVRIUNW-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)

![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)



![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)




